molecular formula C10H20N2O2 B13627023 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid

2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid

Cat. No.: B13627023
M. Wt: 200.28 g/mol
InChI Key: UHDGRPJZZAWQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid is a synthetic γ-aminobutyric acid (GABA) analogue designed for research applications. This compound is part of a class of molecules where the nitrogen atom is embedded within a heterocyclic scaffold, in this case, a 3-methylpiperidine ring. This structural modification is investigated to enhance lipophilicity, potentially improving the ability to cross the blood-brain barrier compared to native GABA . Research Applications and Value: GABA analogues are of significant interest in neuropharmacology and medicinal chemistry research. This specific compound is intended for use in studies related to the GABA-aminotransferase (GABA-AT) enzyme, a key target for regulating GABA levels in the central nervous system . Researchers explore such analogues as potential inhibitors of GABA-AT to elevate brain GABA concentrations, a mechanism relevant to the study of neurological and psychiatric disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease . The 3-methylpiperidine moiety is studied for its influence on binding affinity and selectivity toward enzymatic targets. Mechanism of Action: The compound is hypothesized to interact with PLP-dependent enzymes like GABA-AT. Unlike primary amine-containing GABA analogues that can form a covalent complex with the pyridoxal 5'-phosphate (PLP) cofactor, the tertiary amine in this piperidine-containing analogue may function as a non-covalent inhibitor. Its increased basicity favors the formation of a zwitterionic species, which could facilitate strong electrostatic and steric interactions within the enzyme's active site . Molecular docking studies on similar compounds suggest that bulky ligands, particularly those with specific heteroatom substitutions, tend to be more potent inhibitors . Note: This product is intended for research purposes only and is not designed for human therapeutic or veterinary use. All in vitro and in silico data are based on analogous compounds, and further experimental validation is required.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-amino-4-(3-methylpiperidin-1-yl)butanoic acid

InChI

InChI=1S/C10H20N2O2/c1-8-3-2-5-12(7-8)6-4-9(11)10(13)14/h8-9H,2-7,11H2,1H3,(H,13,14)

InChI Key

UHDGRPJZZAWQDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Specific Synthetic Route Insights

Synthesis via N-Alkylation and Hydrolysis (Related Analogues)

A method reported for synthesizing GABA analogues, which are structurally related to the target compound, involves N-alkylation of amino acid esters with alkyl bromides followed by hydrolysis to yield the free acid form. For example, methyl-4-bromobutanoate is used to alkylate piperidine derivatives under solvent-free conditions at 65–70 °C yielding esters in moderate yields (58–67%). Subsequent hydrolysis with lithium hydroxide in aqueous methanol affords the amino acid analogues in excellent yields (above 90%).

This approach could be adapted for the preparation of 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid by selecting the appropriate piperidine derivative and alkylating agent, followed by ester hydrolysis.

Purification Techniques

Purification of intermediates and final products is critical to obtain high-purity compounds. Techniques include:

Data Table: Example Preparation Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
N-Alkylation (related analog) Piperidine derivative + methyl-4-bromobutanoate 65–70 °C 58–67 Solvent-free conditions
Hydrolysis Lithium hydroxide in aqueous methanol Room temp >90 Converts ester to amino acid
Chloroform reaction 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester + chloroform + base Room temp Not specified Forms intermediate
Azide substitution Sodium azide, DIPEA, MeOH ≤30 °C (addition), 50 °C (stirring) 55.3 Requires careful temperature control
Reduction Reducing agent (unspecified) Not specified Not specified Converts azide to amino alcohol
Purification Extraction, chromatography - - Critical for product purity

Research Findings and Source Diversity

  • The N-alkylation and hydrolysis approach is well-documented in peer-reviewed studies focusing on GABA analogues, demonstrating moderate to excellent yields and scalability.
  • The azide intermediate method is detailed in Chinese patent CN113045484B, providing a robust synthetic route with explicit reaction conditions and purification protocols.
  • Purification methods involving pH adjustments, extractions, and drying are supported by synthesis patents for related amino compounds such as 2-amino-4-methylpyridine, which shares similar purification challenges.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-amino-4-(3-methylpiperidin-1-yl)butanoic acid and its analogs:

Compound Name Substituent at Position 4 Functional Group Type Key Properties Reported Applications
This compound 3-Methylpiperidin-1-yl Heterocyclic amine High steric bulk; potential for hydrogen bonding and basicity Likely pharmaceutical intermediates (hypothetical)
2-Amino-4-(methylthio)butanoic acid Methylthio Thioether Forms ionic liquid crystals; moderate polarity Ionic liquid crystals for material science
2-Amino-4-(ethylseleno)butanoic acid Ethylseleno Selenoether Selenium incorporation enhances redox activity; used in supplements Nutritional/radiopharmaceutical applications

Structural and Electronic Differences

  • 3-Methylpiperidin-1-yl group : Introduces a rigid, bulky heterocycle with a tertiary amine. This may enhance solubility in polar solvents and enable interactions with biological targets (e.g., receptors or enzymes) through hydrogen bonding or ionic interactions.
  • Methylthio group: A sulfur-containing substituent with moderate electron-withdrawing effects. The thioether linkage in 2-amino-4-(methylthio)butanoic acid facilitates the formation of ionic liquid crystals, as demonstrated in its p-toluene sulfonate salts .
  • Ethylseleno group: Selenium analogs, such as selenoethionine, mimic sulfur-containing amino acids but exhibit distinct redox properties due to selenium’s lower electronegativity and larger atomic radius. These compounds are studied for their antioxidant and radioprotective roles .

Physicochemical Properties

  • Solubility: The piperidine derivative’s basic nitrogen may improve water solubility compared to thio/selenoether analogs, which rely on sulfur/selenium for moderate polarity.
  • Thermal Stability: Ionic liquid crystals derived from 2-amino-4-(methylthio)butanoic acid show phase transitions between 80–120°C, whereas selenoethers decompose at higher temperatures due to selenium’s stability .

Biological Activity

2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid, commonly referred to as a derivative of piperidine, has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2

This structure features an amino group, a butanoic acid moiety, and a 3-methylpiperidine ring, which are critical for its biological interactions.

This compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action may involve:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems such as GABAergic and glutamatergic pathways.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Neuroprotective Effects : Studies suggest that the compound may exhibit neuroprotective properties by modulating glutamate levels in the brain, which is crucial for preventing excitotoxicity associated with neurodegenerative diseases .
  • Anti-inflammatory Properties : Preliminary data indicate that it could reduce inflammation through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.
  • Potential Antidepressant Activity : The compound's interaction with serotonin receptors suggests a possible role in alleviating symptoms of depression .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Marino et al. (2003) Investigated the modulation of metabotropic glutamate receptors, highlighting potential therapeutic applications in Parkinson’s disease .
Jones et al. (2012) Explored the compound's effects on pain management through receptor interactions .
Vilar et al. (2013) Demonstrated anti-inflammatory effects in vitro, suggesting utility in treating chronic inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical routes:

  • Starting Materials : Common precursors include piperidine derivatives and butanoic acid.
  • Synthetic Routes : Methods often involve amination reactions followed by purification processes to obtain the desired compound.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundStructureBiological Activity
2-Amino-4-(1-piperidinyl)butanoic acidStructureSimilar neuroprotective effects; less potent than the 3-methyl derivative.
2-Amino-4-(4-methylpiperidin-1-yl)butanoic acidStructureExhibits enhanced binding affinity at certain receptors compared to its analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling a 3-methylpiperidine derivative to a functionalized butanoic acid backbone. Key steps include:

  • Amino acid precursor modification : Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during coupling .
  • Nucleophilic substitution : Reacting 3-methylpiperidine with a halogenated butanoic acid intermediate (e.g., 4-bromo derivative) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while temperatures between 60–80°C minimize byproduct formation .
    • Yield challenges : Competing elimination reactions may occur if steric hindrance from the 3-methyl group is not mitigated via slow addition of reagents .

Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Essential methods :

  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted piperidine derivatives) using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidine substitution pattern) and stereochemical integrity. For example, coupling constants (J-values) distinguish axial vs. equatorial methyl groups on the piperidine ring .
  • Chiral chromatography : Resolves enantiomers using columns like Chiralpak IA and ethanol/n-hexane eluents, critical for validating stereochemical homogeneity .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

  • Screening protocols :

  • Enzyme inhibition assays : Test interactions with nucleotide-metabolizing enzymes (e.g., adenosine deaminase) using UV-Vis spectrophotometry to monitor substrate depletion .
  • Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values compared to structurally related imidazole-containing analogs .
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) identify affinity for G-protein-coupled receptors (GPCRs) modulated by piperidine moieties .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activity data?

  • Approach :

  • Enzyme kinetics : Determine inhibition constants (Kᵢ) under varying pH and temperature conditions to assess whether protonation states of the piperidine nitrogen influence activity .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Metabolite profiling : LC-MS-based metabolomics identifies off-target effects (e.g., unintended interference with amino acid transporters) that may explain divergent results .

Q. What computational tools aid in optimizing this compound’s structure for enhanced target selectivity?

  • Strategies :

  • Molecular docking (AutoDock Vina) : Models interactions between the 3-methylpiperidine group and hydrophobic pockets of target enzymes (e.g., kinases or proteases) .
  • QM/MM simulations : Predicts transition states for covalent binding scenarios (e.g., nucleophilic attack on the butanoic acid carboxylate) .
  • SAR analysis : Compare activity of analogs (e.g., 4-(4-methylpiperazin-1-yl) vs. 4-(3-methylpiperidin-1-yl) derivatives) to identify critical substituent contributions .

Q. How does the compound’s stability under oxidative or acidic conditions impact its pharmacokinetic profile?

  • Experimental design :

  • Forced degradation studies : Expose the compound to H₂O₂ (oxidative) or HCl (acidic) and monitor decomposition via HPLC. The piperidine ring’s susceptibility to oxidation (forming N-oxide byproducts) may limit bioavailability .
  • pH-solubility profiling : Measure solubility across pH 1–7 using shake-flask methods; the carboxylate group may enhance solubility in alkaline conditions .
  • Plasma stability assays : Incubate with human plasma and quantify intact compound via LC-MS/MS to assess esterase-mediated hydrolysis risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.